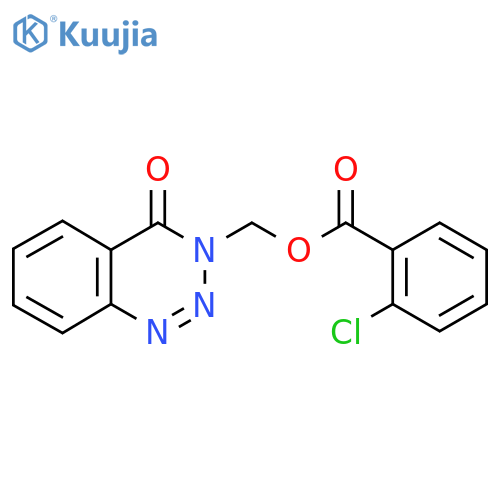Cas no 433258-64-1 ((4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate)

433258-64-1 structure
商品名:(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate 化学的及び物理的性質
名前と識別子
-
- (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate
- Oprea1_392301
- 433258-64-1
- (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chlorobenzoate
- (4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate
- SR-01000499320
- F0624-0011
- AKOS002322419
- AB00684673-01
- SR-01000499320-1
-
- インチ: 1S/C15H10ClN3O3/c16-12-7-3-1-5-10(12)15(21)22-9-19-14(20)11-6-2-4-8-13(11)17-18-19/h1-8H,9H2
- InChIKey: FCIHQNWIKXWXJR-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1C(=O)OCN1C(C2C=CC=CC=2N=N1)=O
計算された属性
- せいみつぶんしりょう: 315.0410689g/mol
- どういたいしつりょう: 315.0410689g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 471
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 71.3Ų
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0624-0011-4mg |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate |
433258-64-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0624-0011-5μmol |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate |
433258-64-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0624-0011-20mg |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate |
433258-64-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F0624-0011-30mg |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate |
433258-64-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F0624-0011-1mg |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate |
433258-64-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0624-0011-2mg |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate |
433258-64-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0624-0011-2μmol |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate |
433258-64-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0624-0011-20μmol |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate |
433258-64-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0624-0011-5mg |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate |
433258-64-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0624-0011-50mg |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate |
433258-64-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate 関連文献
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
433258-64-1 ((4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-chlorobenzoate) 関連製品
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
